molecular formula C13H15N3O3S B2480601 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide CAS No. 2034424-53-6

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide

Cat. No.: B2480601
CAS No.: 2034424-53-6
M. Wt: 293.34
InChI Key: RFKHXSLXDUNKSO-UHFFFAOYSA-N
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Description

“2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide” is a complex organic compound that features a pyridazinone core and a thiolane ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Cyclopropyl Group: This step might involve the use of cyclopropyl halides in the presence of a base.

    Formation of the Thiolane Ring: This can be synthesized through the reaction of thiolane derivatives with acylating agents.

    Final Coupling Reaction: The final step involves coupling the pyridazinone core with the thiolane derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridazinone core or the thiolane ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

“2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide” could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide: can be compared with other pyridazinone derivatives and thiolane-containing compounds.

    Unique Features: The combination of the pyridazinone core with the thiolane ring and the specific substitution pattern makes this compound unique.

Highlighting Uniqueness

    Structural Features: The presence of both a pyridazinone core and a thiolane ring.

    Potential Biological Activity: Unique interactions with biological targets due to its specific structure.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-11(14-10-5-6-20-13(10)19)7-16-12(18)4-3-9(15-16)8-1-2-8/h3-4,8,10H,1-2,5-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKHXSLXDUNKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3CCSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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